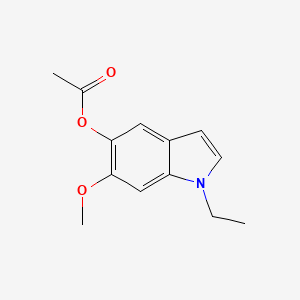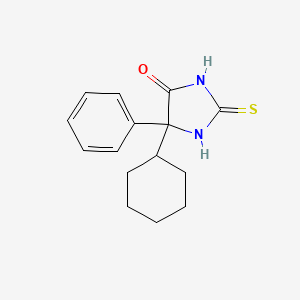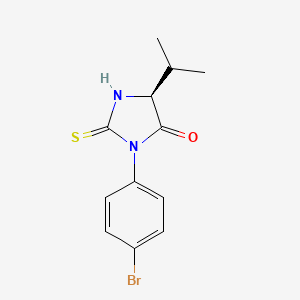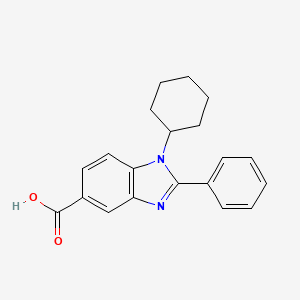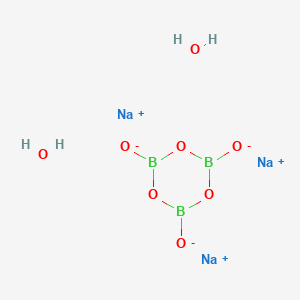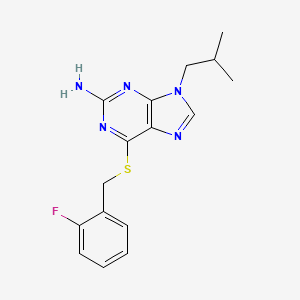
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its anticonvulsant properties. The presence of the 3,5-dichlorophenyl group enhances its biological activity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydantoin under specific conditions. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and hydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,5-dichlorobenzoyl chloride is added dropwise to a solution of hydantoin in DMF, followed by the addition of sodium hydroxide. The mixture is then heated to promote the reaction, resulting in the formation of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted hydantoins, which can be further utilized in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for potential therapeutic uses, including treatment of epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, involves its interaction with sodium channels in neurons. By blocking these channels, the compound prevents the repetitive firing of neurons, thereby exerting its anticonvulsant effects. This action is crucial in the treatment of seizure disorders.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Used in the treatment of epilepsy.
Mephenytoin: Similar in structure and function to phenytoin.
Uniqueness
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is unique due to the presence of the 3,5-dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for targeted therapeutic applications.
Propiedades
Número CAS |
32955-84-3 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O3 |
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-1-propanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-10(17)15-6-11(18)16(12(15)19)9-4-7(13)3-8(14)5-9/h3-5H,2,6H2,1H3 |
Clave InChI |
KCJNMRLDRIHZSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
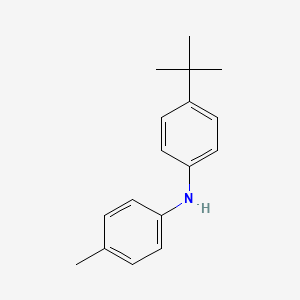

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)


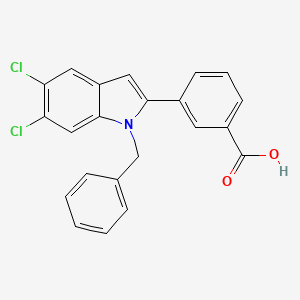
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
